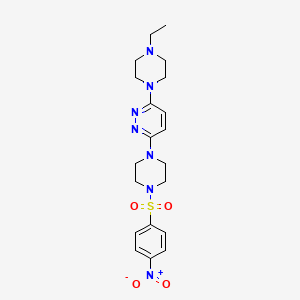

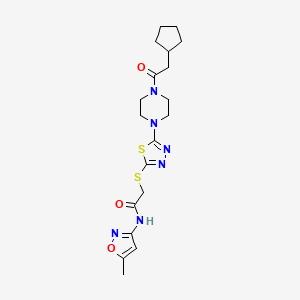

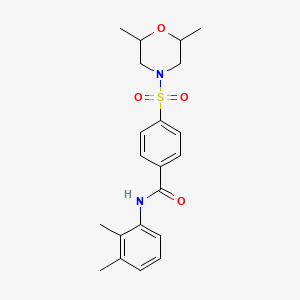

![molecular formula C26H20FNO5 B2936959 3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902624-52-6](/img/structure/B2936959.png)

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a quinolinone derivative with a benzodioxole moiety. Quinolinones are a class of compounds that have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties . The benzodioxole moiety is a common feature in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring system of the quinolinone, with the benzodioxole moiety attached at the 3-position, and a 4-fluorophenylmethyl group attached at the 1-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group and aromatic rings could impact its solubility and reactivity .Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study by Rajasekaran et al. (2013) on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized via Mannich reaction, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity. This suggests that structurally related compounds, including the one of interest, could be explored for similar biomedical applications (Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).

Tubulin Polymerization Inhibition

Research by Gastpar et al. (1998) on methoxy-substituted 3-formyl-2-phenylindoles demonstrated inhibition of tubulin polymerization, a mechanism often associated with cytostatic (cancer cell growth inhibition) activity. These findings indicate the potential for structurally similar compounds to act as antitumor agents by disrupting microtubule assembly (Gastpar, M. Goldbrunner, D. Marko, & E. von Angerer, 1998).

Antitumor Agents

A study by Chou et al. (2010) on 2-phenylquinolin-4-ones identified compounds with significant cytotoxic activity against various tumor cell lines, highlighting the potential for quinoline derivatives in cancer treatment. This suggests avenues for research into the anticancer properties of the compound (Li-Chen Chou, Meng-Tung Tsai, et al., 2010).

Nonlinear Optical Properties

The investigation of nonlinear optical properties in compounds by Ruanwas et al. (2010) indicated potential applications in optical limiting, which is significant for developing materials for photonic and optoelectronic devices. Although the study focused on different quinoline derivatives, the insights provide a basis for exploring the optical applications of related compounds (P. Ruanwas, T. Kobkeatthawin, et al., 2010).

properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FNO5/c1-2-31-19-8-9-22-20(12-19)26(30)21(14-28(22)13-16-3-6-18(27)7-4-16)25(29)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMWEZAFTLZGCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

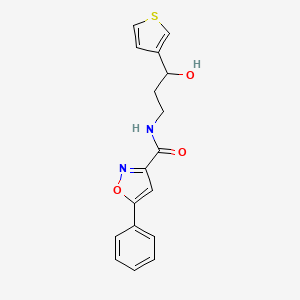

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

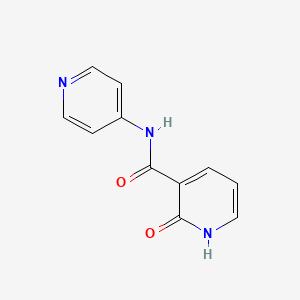

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)

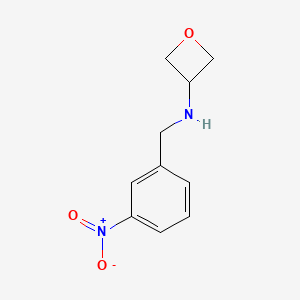

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)